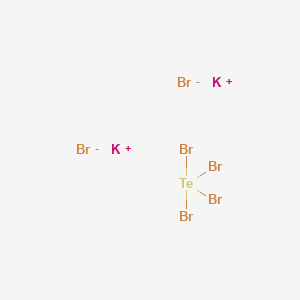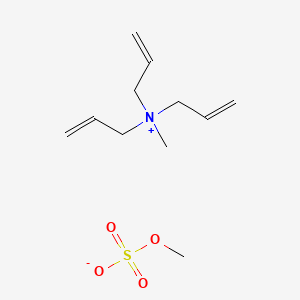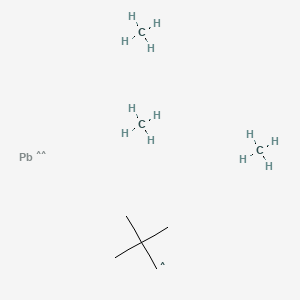
Calcium pimelate
Overview
Description
Calcium pimelate is a calcium salt of pimelic acid, a seven-carbon dicarboxylic acid. It is known for its role as a nucleating agent, particularly in the polymer industry. The compound is often used to enhance the thermal stability and mechanical properties of polymers such as high-density polyethylene and isotactic polypropylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium pimelate can be synthesized through various methods, including:
Meta-decomposition Reaction: This involves the decomposition of pimelic acid in the presence of calcium hydroxide.
Neutralization Reaction: Pimelic acid is neutralized with calcium hydroxide to form this compound.
Physical Compounding: Pimelic acid is compounded with calcium stearate.
Industrial Production Methods: In industrial settings, this compound is often produced by neutralizing pimelic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium, followed by filtration and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Calcium pimelate primarily undergoes nucleation reactions, where it acts as a nucleating agent to promote the formation of specific crystalline phases in polymers.
Common Reagents and Conditions:
Reagents: Pimelic acid, calcium hydroxide, calcium stearate.
Conditions: Reactions are typically carried out at elevated temperatures to ensure complete reaction and formation of the desired product
Major Products:
Scientific Research Applications
Calcium pimelate has a wide range of applications in scientific research:
Polymer Industry: Used as a nucleating agent to improve the thermal stability and mechanical properties of polymers such as high-density polyethylene and isotactic polypropylene
Nanocomposites: Incorporated into nanocomposites to enhance their thermal degradation resistance and mechanical properties.
Biomedical Applications: Potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mechanism of Action
Calcium pimelate exerts its effects primarily through nucleation. It promotes the formation of specific crystalline phases in polymers, such as the β-phase in isotactic polypropylene. This is achieved by providing nucleation sites that facilitate the orderly arrangement of polymer chains, leading to improved mechanical properties and thermal stability .
Comparison with Similar Compounds
- Calcium suberate
- Calcium phthalate
- Calcium terephthalate
Comparison: While all these compounds act as nucleating agents, calcium pimelate is particularly effective in promoting the formation of β-crystals in isotactic polypropylene. This makes it unique in enhancing the mechanical properties and thermal stability of the polymer .
This compound stands out due to its ability to induce a high fraction of β-crystals, which significantly improves the impact strength and heat resistance of the polymer .
Properties
IUPAC Name |
calcium;heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.Ca/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYJXNNLQOTDLW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173088 | |
| Record name | Calcium pimelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19455-79-9 | |
| Record name | Calcium pimelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium pimelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM PIMELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG44CCG35F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)





![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)



